molecular formula C10H14N2O3S B2371176 4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid CAS No. 943114-05-4

4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B2371176
CAS No.: 943114-05-4
M. Wt: 242.29
InChI Key: JZHCJZBEZQCGOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that contains a thiazole ring, a tetrahydrofuran moiety, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the tetrahydrofuran moiety and the carboxylic acid group. One common synthetic route includes the reaction of 2-aminothiazole with 2-(bromomethyl)tetrahydrofuran in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting microbial infections or cancer.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the tetrahydrofuran moiety can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of the target compound.

    Tetrahydrofuran: A solvent and structural component of the target compound.

    Thiazole-5-carboxylic acid: A related compound with similar chemical properties.

Uniqueness

4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the tetrahydrofuran moiety distinguishes it from other thiazole derivatives, potentially enhancing its solubility and bioavailability.

Biological Activity

4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₅N₃O₃S
  • CAS Number : 4883705

This structure incorporates a thiazole ring, which is central to its biological activity.

Antioxidant Activity

Research indicates that thiazole derivatives possess significant antioxidant properties. A study highlighted that compounds with similar structures demonstrated the ability to scavenge free radicals effectively, thereby reducing oxidative stress in various biological systems . The antioxidant activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects. In vitro assays have shown that thiazole derivatives can inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages . This suggests a potential role in treating inflammatory conditions.

Anticancer Potential

The anticancer properties of thiazole derivatives are well-documented. For instance, similar compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of tubulin polymerization and disruption of cell cycle progression . Specifically, studies have reported that thiazoles can inhibit tumor growth in xenograft models via modulation of signaling pathways involved in cell proliferation and survival .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in inflammatory pathways or cancer proliferation.
  • Receptor Modulation : It could act on receptors that regulate cell survival and apoptosis.
  • Signal Transduction Pathways : The compound may interfere with key signaling pathways such as MAPK or NF-kB, which are critical in inflammation and cancer progression.

Case Study 1: Diabetic Model

A study involving diabetic rats demonstrated that a related thiazole derivative improved insulin sensitivity and lipid profiles while reducing oxidative stress markers. This highlights the potential of thiazole compounds in managing diabetes-related complications .

Case Study 2: Cancer Cell Lines

In vitro studies on various cancer cell lines showed that compounds structurally similar to this compound inhibited cell proliferation significantly. For example, one study reported an IC50 value indicating potent cytotoxicity against HeLa cells (cervical cancer) and MCF7 cells (breast cancer) .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (µM)References
Compound AAnticancer12.07
Compound BAnti-inflammatory0.283
Compound CAntioxidantLow μM

Properties

IUPAC Name

4-methyl-2-(oxolan-2-ylmethylamino)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-6-8(9(13)14)16-10(12-6)11-5-7-3-2-4-15-7/h7H,2-5H2,1H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHCJZBEZQCGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NCC2CCCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.